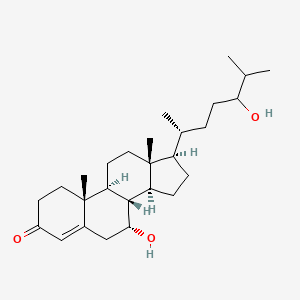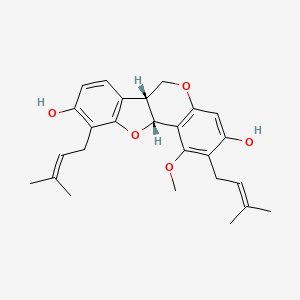![molecular formula C13H15N5O2S B1263494 5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine](/img/structure/B1263494.png)
5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine
Overview
Description
5-[(2-methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine is a C-nitro compound.
Scientific Research Applications
Synthesis and Chemical Reactivity
- The compound is involved in various synthesis reactions. One study detailed the synthesis of 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines through the Mitsunobu reaction, showcasing the compound's reactivity and potential for creating derivatives (Masevičius, Petraitytė, & Tumkevičius, 2012).
- Another study focused on the synthesis of 3-Methylthio-4-aryl-3-pyrroline-2,5-diones and 3-Arylpyrrolidine-2,5-diones from Nitroketene Dithioacetal, indicating a wide range of potential chemical transformations involving similar compounds (Shigemitsu & Tominaga, 2001).
Molecular Structure and Interaction Analysis
- The study on the synthesis, crystal structure, Hirshfeld surface, and interaction energies analysis of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione highlights the importance of these compounds in understanding molecular interactions and crystal packing stabilized by intermolecular hydrogen bonds and π···π stacking interactions (Etsè et al., 2020).
Biological and Pharmacological Properties
- Pyrimidine derivatives, including those related to 5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine, have shown potential in biological applications. For instance, some novel 2-methylthio-1, 4-dihydropyrimidine derivatives demonstrated significant antibacterial activity against various bacterial strains, indicating the compound's potential in medical and pharmaceutical research (Sarode & Bhole, 2019).
Material Science and Polymer Research
- In the field of materials science, the synthesis and properties of fluorinated polyimides based on related pyrimidine derivatives highlight the role of these compounds in developing new materials with desirable thermal, mechanical, and electrical properties (Yang & Hsiao, 2004).
properties
Product Name |
5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine |
|---|---|
Molecular Formula |
C13H15N5O2S |
Molecular Weight |
305.36 g/mol |
IUPAC Name |
5-[(2-methyl-5-nitroanilino)methyl]-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C13H15N5O2S/c1-8-3-4-10(18(19)20)5-11(8)15-6-9-7-16-13(21-2)17-12(9)14/h3-5,7,15H,6H2,1-2H3,(H2,14,16,17) |
InChI Key |
LMHBXUYUYMUSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CN=C(N=C2N)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)
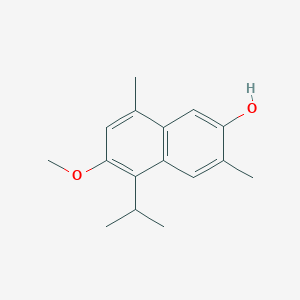
![N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine](/img/structure/B1263415.png)
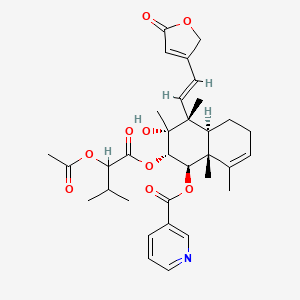

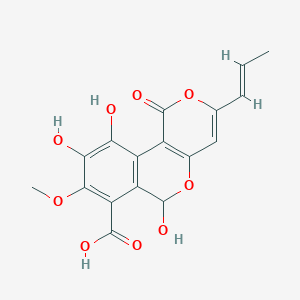
![2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B1263420.png)
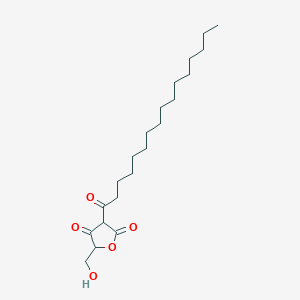

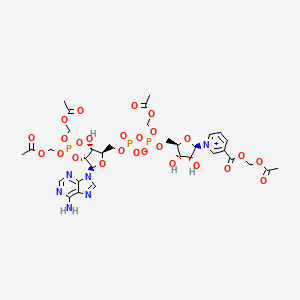

![N,N'-{[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.1~18,21~]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaene-5,25-diyl]bis[(1E,4R,5R,9S,10S)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-ene-11,1-diyl]}bis(N-methylformamide)](/img/structure/B1263428.png)
